molecular formula C22H17ClN2O4 B12043337 2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate

2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate

Cat. No.: B12043337
M. Wt: 408.8 g/mol
InChI Key: KZNFJFLPHBEMOI-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a phenylcarbonyl hydrazinylidene moiety, and a chlorobenzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate typically involves multiple steps. One common method includes the condensation of 2-methoxy-4-formylphenol with phenylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine.

    Substitution: The chlorobenzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzoate ester under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate.

    Reduction: Formation of 2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinyl]methyl}phenyl 2-chlorobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with cellular pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-{(E)-[2-(pyrazinylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate
  • 2-methoxy-4-{(E)-[2-(pyridinylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate
  • 2-methoxy-4-{(E)-[2-(benzoyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate

Uniqueness

The uniqueness of 2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications.

Properties

Molecular Formula

C22H17ClN2O4

Molecular Weight

408.8 g/mol

IUPAC Name

[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] 2-chlorobenzoate

InChI

InChI=1S/C22H17ClN2O4/c1-28-20-13-15(14-24-25-21(26)16-7-3-2-4-8-16)11-12-19(20)29-22(27)17-9-5-6-10-18(17)23/h2-14H,1H3,(H,25,26)/b24-14+

InChI Key

KZNFJFLPHBEMOI-ZVHZXABRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.